
5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 5-bromo-2-hydroxyacetophenone with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of 5-bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one with a carbonyl group.
Reduction: Formation of this compound with a hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It can be used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for developing enzyme inhibitors.
Medicine: Its unique structure can be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect .
Comparación Con Compuestos Similares
2,5-Dibromo-2-hydroxyacetophenone: This compound has two bromine atoms and a hydroxy group, making it more reactive in certain chemical reactions.
2-(2-Hydroxyphenyl)benzoxazole: This compound has a similar hydroxyphenyl group but a different core structure, leading to different chemical and biological properties.
Uniqueness: 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolinone core structure combined with a bromine atom and a hydroxyphenyl group. This combination of features provides a distinct set of chemical reactivity and potential biological activities that are not found in other similar compounds.
Propiedades
Número CAS |
918331-59-6 |
|---|---|
Fórmula molecular |
C14H10BrNO2 |
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
5-bromo-2-(2-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-5-6-11-9(7-10)8-16(14(11)18)12-3-1-2-4-13(12)17/h1-7,17H,8H2 |
Clave InChI |
PJRPNARLNOGQBE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


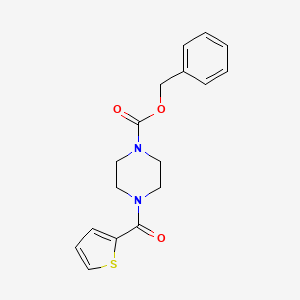
![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
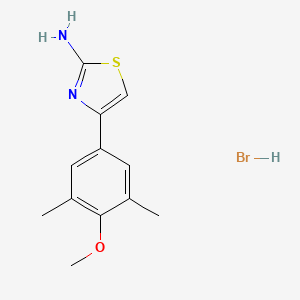
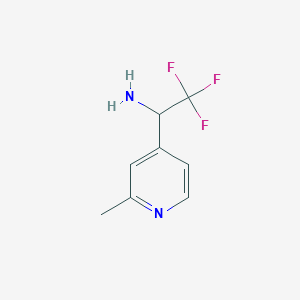
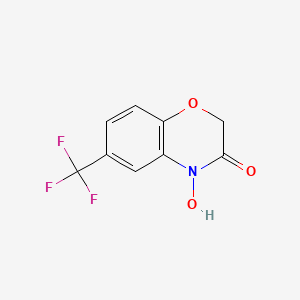
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
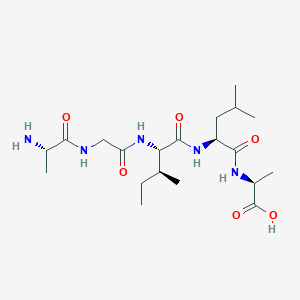
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
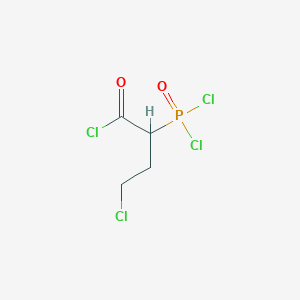
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
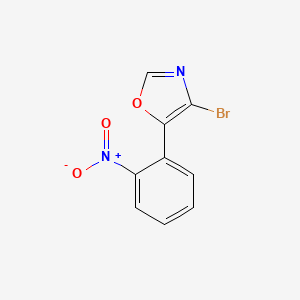
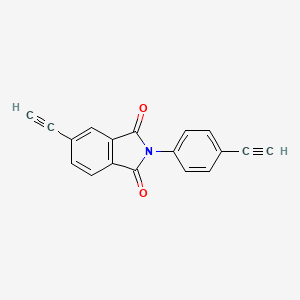
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)
